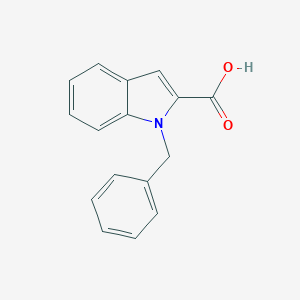

1-benzyl-1H-indole-2-carboxylic acid

Beschreibung

The exact mass of the compound 1-benzyl-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-benzyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMXSSBHARRUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294008 | |

| Record name | 1-benzyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-71-9 | |

| Record name | 17017-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-benzyl-1H-indole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-benzyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

1-benzyl-1H-indole-2-carboxylic acid is a derivative of indole, a privileged heterocyclic scaffold found in a vast array of biologically active compounds and functional materials. The presence of the benzyl group at the N1 position and the carboxylic acid at the C2 position makes it a versatile intermediate for further chemical modifications. The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and disadvantages in terms of yield, scalability, and availability of starting materials. This guide will focus on the two most prevalent and practical methods: the N-benzylation of an indole-2-carboxylate precursor followed by hydrolysis, and the Fischer indole synthesis.

Comparison of Synthetic Routes

The selection of a synthetic route is contingent on factors such as the availability of starting materials, desired purity, and scalability. Below is a summary of the two primary methods detailed in this guide.

| Synthetic Route | Starting Materials | Key Intermediates | Typical Yield | Advantages | Disadvantages |

| N-Benzylation and Hydrolysis | Ethyl indole-2-carboxylate, Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | High | High yielding, mild conditions, readily available starting materials. | Two-step process (can be performed in one pot). |

| Fischer Indole Synthesis | N-benzylphenylhydrazine, Pyruvic acid | N-benzylphenylhydrazone of pyruvic acid | Moderate | Direct formation of the indole ring. | Requires synthesis of the substituted hydrazine, can have lower yields. |

Experimental Protocols

Route 1: N-Benzylation of Ethyl Indole-2-carboxylate and Subsequent Hydrolysis

This two-step, one-pot procedure is a highly efficient method for the synthesis of 1-benzyl-1H-indole-2-carboxylic acid. The first step involves the N-alkylation of ethyl indole-2-carboxylate with benzyl bromide, followed by the in-situ hydrolysis of the resulting ester to the desired carboxylic acid.

Caption: Workflow for the one-pot N-benzylation and hydrolysis synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl indole-2-carboxylate (1.0 eq), acetone, and a solution of potassium hydroxide (3.0 eq) in water.

-

N-Benzylation: To the stirred solution at 20°C, add benzyl bromide (1.1 eq). Continue stirring at this temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the initial 2 hours, add an additional amount of aqueous potassium hydroxide (sufficient for hydrolysis) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 1 hour to facilitate the hydrolysis of the ethyl ester.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid (HCl) until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove any inorganic salts and dry to afford the final product, 1-benzyl-1H-indole-2-carboxylic acid.

| Reagent | Molar Eq. | Notes |

| Ethyl indole-2-carboxylate | 1.0 | Starting material |

| Benzyl bromide | 1.1 | Alkylating agent |

| Potassium hydroxide | > 4.0 | Base for N-alkylation and hydrolysis |

| Acetone | - | Solvent |

| Water | - | Solvent for KOH |

| Hydrochloric acid | - | For acidification during work-up |

| Product | - | 1-benzyl-1H-indole-2-carboxylic acid |

| Yield | High | - |

| Melting Point | 190-191 °C | Literature: 194–196 °C |

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. For the synthesis of 1-benzyl-1H-indole-2-carboxylic acid, the reaction proceeds via the acid-catalyzed cyclization of the hydrazone formed from N-benzylphenylhydrazine and pyruvic acid.

Caption: General scheme of the Fischer indole synthesis for the target molecule.

-

Hydrazone Formation: In a suitable reaction vessel, dissolve N-benzylphenylhydrazine (1.0 eq) and pyruvic acid (1.0 eq) in a solvent such as ethanol or acetic acid. Stir the mixture at room temperature to form the corresponding hydrazone. This step can often be performed in situ.

-

Cyclization: Add an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, to the mixture. Heat the reaction to a temperature typically ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-benzyl-1H-indole-2-carboxylic acid.

| Reagent | Molar Eq. | Notes |

| N-benzylphenylhydrazine | 1.0 | Starting material |

| Pyruvic acid | 1.0 | Starting material |

| Acid Catalyst (e.g., H₂SO₄) | Catalytic | For cyclization |

| Solvent (e.g., Acetic Acid) | - | Reaction medium |

| Product | - | 1-benzyl-1H-indole-2-carboxylic acid |

| Yield | Moderate | Highly dependent on reaction conditions. |

Characterization Data

Accurate characterization of the final product is crucial for its use in further research and development. Below are the expected spectroscopic characteristics for 1-benzyl-1H-indole-2-carboxylic acid.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the indole ring and the benzyl group (approx. 7.0-8.0 ppm).- A singlet for the C3-H of the indole ring.- A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.3-5.8 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Signals for the aromatic carbons of the indole and benzyl groups.- A signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm).- A signal for the benzylic methylene carbon. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-H stretching and C=C stretching bands for the aromatic rings. |

| Melting Point | 190-196 °C |

Conclusion

This guide has outlined two robust and reliable methods for the synthesis of 1-benzyl-1H-indole-2-carboxylic acid. The N-benzylation of ethyl indole-2-carboxylate followed by hydrolysis offers a high-yielding and straightforward approach, making it suitable for laboratory-scale synthesis. The Fischer indole synthesis, while potentially lower in yield, provides a classic and direct route to the indole core. The choice between these methods will depend on the specific requirements of the researcher, including precursor availability and desired scale of production. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of organic and medicinal chemistry.

An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-indole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-benzyl-1H-indole-2-carboxylic acid and its derivatives. This scaffold is a crucial pharmacophore found in numerous compounds with significant biological activities, including anti-proliferative[1], anti-HIV-1 integrase[2][3], and cannabinoid receptor modulating properties[4]. This document details established synthetic routes, provides specific experimental protocols, and summarizes key reaction data for comparative analysis.

Core Synthetic Strategies

The synthesis of 1-benzyl-1H-indole-2-carboxylic acid derivatives can be broadly categorized into two primary strategies:

-

Post-Modification Approach: This involves the initial synthesis of an indole-2-carboxylic acid or its ester, followed by N-alkylation with a benzyl group. This is the most common and versatile method.

-

Pre-Incorporation Approach: This strategy involves using an N-benzylated precursor (e.g., an N-benzylated aniline) which is then cyclized to form the desired indole ring system directly.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the indole ring, and overall synthetic efficiency.

Caption: Overview of the two primary synthetic strategies.

Strategy A: Synthesis of the Indole Core followed by N-Benzylation

This approach first constructs the indole-2-carboxylic acid framework, which is then benzylated at the N1 position.

Several classical methods are effective for synthesizing the indole-2-carboxylic acid core.

-

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[5][6] The reaction is typically catalyzed by a base like sodium or potassium ethoxide, and the reduction is often achieved with zinc in acetic acid or through catalytic hydrogenation.[5][7][8]

Caption: Key steps of the Reissert indole synthesis.

-

Fischer Indole Synthesis: This reaction produces an indole from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[9] To obtain an indole-2-carboxylic acid derivative, pyruvic acid or its ester is used as the carbonyl component.[10] The reaction is catalyzed by Brønsted or Lewis acids.[9]

-

Hemetsberger Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester.[11] The azido-propenoic esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate.[12]

Once the ethyl indole-2-carboxylate is formed, the indole nitrogen is sufficiently acidic to be deprotonated by a suitable base, and the resulting anion can be alkylated with a benzyl halide.

Caption: N-Benzylation and subsequent hydrolysis workflow.

The final step is the saponification of the ester to the desired carboxylic acid, typically achieved by heating with a base such as sodium hydroxide in a mixture of water and an alcohol like methanol or ethanol.[2]

Strategy B: Pre-Incorporation via Modern Cross-Coupling

This approach builds the indole ring from precursors that already contain the N-benzyl group. Transition-metal-catalyzed reactions are central to this strategy.

-

Larock Indole Synthesis: This powerful palladium-catalyzed reaction constructs indoles from an o-iodoaniline and a disubstituted alkyne.[13][14] For the synthesis of the target compounds, an N-benzyl-o-iodoaniline would be used as the starting material. This method offers excellent versatility and functional group tolerance.[15]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds.[16] While often used for N-arylation of indoles[17][18], it can also be employed in intramolecular cyclization strategies to form the indole ring from a suitably functionalized N-benzylated aniline derivative.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical conditions and yields for the key synthetic steps.

| Reaction Step | Method | Key Reagents | Catalyst / Conditions | Typical Yield | Reference |

| Indole Core Synthesis | Reissert | o-Nitrotoluene, Diethyl oxalate | 1. NaOEt; 2. Fe/AcOH or Zn/AcOH | 60-80% | [5][6][8] |

| Fischer | Phenylhydrazine, Pyruvic acid ester | Polyphosphoric acid or ZnCl₂ | 50-70% | [9][10] | |

| Hemetsberger | Aryl aldehyde, Ethyl azidoacetate | 1. NaOEt; 2. Thermolysis (Xylene) | >70% | [19][12] | |

| N-Benzylation | Alkylation | Ethyl indole-2-carboxylate, Benzyl bromide | KOH, DMSO | 85-90% | [20][21] |

| Alkylation | Ethyl indole-2-carboxylate, Benzyl chloride | K₂CO₃, DMF | 89-93% | [2] | |

| Ester Hydrolysis | Saponification | Ethyl 1-benzyl-1H-indole-2-carboxylate | NaOH, MeOH/H₂O, 80 °C | 45-52% | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate via N-Benzylation [20][21]

-

Setup: To a flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO, ~10 mL per gram of indole).

-

Base Addition: Add freshly crushed potassium hydroxide (KOH, ~4 equivalents) to the DMSO and stir for 5-10 minutes at room temperature.

-

Indole Addition: Add ethyl 1H-indole-2-carboxylate (1 equivalent) to the mixture and continue stirring for 45 minutes. The solution will typically become colored.

-

Alkylation: Add benzyl bromide (2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Continue stirring for an additional 45-60 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum.

Protocol 2: Synthesis of 1-Benzyl-1H-indole-2-carboxylic Acid via Saponification [2]

-

Setup: Dissolve ethyl 1-benzyl-1H-indole-2-carboxylate (1 equivalent) in a 3:1 mixture of methanol and water.

-

Base Addition: Add sodium hydroxide (NaOH, ~3 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 1.5-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of cold 1 M hydrochloric acid (HCl). A precipitate should form.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final carboxylic acid product.

Application in Drug Discovery

The synthesis of a library of 1-benzyl-1H-indole-2-carboxylic acid derivatives is a common first step in a drug discovery campaign. The subsequent workflow involves screening these compounds for biological activity, followed by iterative cycles of chemical modification to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR studies).

Caption: A typical workflow for drug discovery.

References

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 19. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

The Biological Versatility of the 1-benzyl-1H-indole-2-carboxylic Acid Scaffold: A Technical Overview for Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-1H-indole-2-carboxylic acid core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active agents. While direct and extensive research on the unmodified parent compound is limited, a comprehensive analysis of its closely related derivatives reveals significant potential across multiple therapeutic areas. This technical guide synthesizes the current understanding of the biological activities associated with this scaffold, with a primary focus on its derivatives' roles as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are provided to support ongoing and future drug discovery and development efforts.

Introduction: The Indole Nucleus in Drug Discovery

The indole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of therapeutic importance. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide range of biological targets. The strategic incorporation of a benzyl group at the N1 position and a carboxylic acid at the C2 position of the indole core creates the 1-benzyl-1H-indole-2-carboxylic acid scaffold, a versatile starting point for chemical modification and optimization. This document explores the biological activities demonstrated by derivatives of this core structure, providing a framework for its potential applications in medicine.

Anticancer and Antiproliferative Activity

Derivatives of the 1-benzyl-1H-indole-2-carboxylic acid scaffold have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

N-Benzyl-1H-indole-2-carbohydrazide Derivatives

A series of substituted-N-benzyl-1H-indole-2-carbohydrazides have been synthesized and evaluated for their antiproliferative activity against human breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines.[1] Several of these compounds exhibited moderate to high cytotoxicity, with some showing IC50 values comparable or superior to the reference drug Staurosporine.[1]

Table 1: Cytotoxicity of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives [1]

| Compound | Substitution | Average IC50 (µM) |

| 4e | (Specific substitution pattern) | 2 |

Note: The specific substitution pattern for compound 4e is detailed in the source publication. The average IC50 is across MCF-7, A549, and HCT cell lines.

Further studies on the most potent compound, 4e, indicated that it induces apoptosis, as evidenced by a significant increase in Annexin-V and 7-AAD positive cell populations in flow cytometry analysis.[1]

Dual EGFR/SRC Kinase Inhibition

Recent research has focused on designing indole derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase (Src), as the cooperation between these two kinases is implicated in more aggressive tumor phenotypes.[2] While not direct derivatives of the carboxylic acid, novel compounds structurally similar to osimertinib, incorporating an indole core, have been synthesized.[2]

One such compound, designated as 16 , exhibited potent inhibitory activity against both EGFR and SRC kinases.[2] It also showed strong cytotoxicity against lung and prostate cancer cell lines with low toxicity to normal cells.[2] Mechanistic studies revealed that compound 16 induces apoptosis in prostate cancer cells by significantly increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the level of Bcl-2.[2]

Table 2: Kinase Inhibitory Activity of Compound 16 [2]

| Kinase | IC50 (µM) |

| EGFR | 1.026 |

| SRC | 0.002 |

Experimental Protocols

The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cell lines (MCF-7, A549, HCT) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis induction was assessed using an Annexin V-FITC/7-AAD apoptosis detection kit.[1]

-

Cell Treatment: Cells were treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both floating and adherent cells were collected, washed with PBS.

-

Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Apoptosis Induction Pathway

References

spectroscopic analysis of 1-benzyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 1-benzyl-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-benzyl-1H-indole-2-carboxylic acid is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. As a synthetic intermediate and potential pharmacophore, its unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the analytical techniques used to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to aid researchers in its synthesis and identification.

Synthesis and Experimental Protocols

A reliable synthesis is crucial for obtaining pure material for analysis. The following protocols outline a common synthetic route and the subsequent spectroscopic sample preparations.

Synthesis Protocol: N-Benzylation of Indole-2-carboxylic acid

This procedure involves the direct N-alkylation of commercially available indole-2-carboxylic acid.

-

Materials: Indole-2-carboxylic acid, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide, anhydrous N,N-Dimethylformamide (DMF), ethyl acetate, 1M hydrochloric acid (HCl), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-2-carboxylic acid (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Acidify the mixture to a pH of ~2-3 with 1M HCl, which will precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

-

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube for analysis.[1]

-

IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) coupled to a mass analyzer.

Spectroscopic Data and Analysis

The following tables summarize the expected spectroscopic data for 1-benzyl-1H-indole-2-carboxylic acid.

¹H NMR Data

The proton NMR spectrum displays characteristic signals for the indole core, the benzyl group, and the carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[2]

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.70 | d | 1H | Indole H-4 |

| ~7.55 | d | 1H | Indole H-7 |

| ~7.35-7.20 | m | 6H | Indole H-5, Benzyl Ar-H |

| ~7.15 | t | 1H | Indole H-6 |

| ~7.10 | s | 1H | Indole H-3 |

| ~5.70 | s | 2H | N-CH₂-Ph |

¹³C NMR Data

The ¹³C NMR spectrum is characterized by the downfield signal of the carbonyl carbon and the distinct signals of the aromatic carbons. Carboxyl carbons in aromatic systems typically absorb in the 165-185 δ range.[3][4]

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | -COOH |

| ~138.0 | Indole C-7a |

| ~137.5 | Benzyl C-ipso |

| ~133.0 | Indole C-2 |

| ~128.8 | Benzyl C-ortho |

| ~127.9 | Benzyl C-para |

| ~127.0 | Benzyl C-meta |

| ~126.5 | Indole C-3a |

| ~124.0 | Indole C-5 |

| ~122.5 | Indole C-6 |

| ~121.0 | Indole C-4 |

| ~111.0 | Indole C-7 |

| ~104.0 | Indole C-3 |

| ~50.0 | N-CH₂-Ph |

IR Spectroscopy Data

The IR spectrum provides clear evidence for the key functional groups. The most prominent features are the very broad O-H stretch from the carboxylic acid dimer and the sharp, strong C=O stretch.[3][5]

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (CH₂) |

| 1710-1680 | Strong | C=O stretch (carbonyl) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretches |

| 1320-1210 | Strong | C-O stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted & monosubstituted) |

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The base peak is often the result of fragmentation to form a stable acylium ion.[6]

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z Value | Assignment |

| ~252.09 | [M+H]⁺ (Calculated for C₁₆H₁₄NO₂) |

| ~207.08 | [M - COOH + H]⁺ (Loss of carboxylic acid group) |

| ~91.05 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall process from synthesis to final characterization of the target compound.

Caption: Workflow for the synthesis and analysis of the target compound.

Hypothetical Biological Interaction Pathway

Indole derivatives are known to interact with various biological targets. This diagram illustrates a generalized pathway where such a molecule might act as an enzyme inhibitor.

Caption: A potential mechanism of action for an indole-based inhibitor.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the NMR Data Interpretation of 1-benzyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 1-benzyl-1H-indole-2-carboxylic acid. The interpretation of ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in various synthetic applications, particularly in the development of novel therapeutic agents.

Chemical Structure and Atom Numbering

The chemical structure of 1-benzyl-1H-indole-2-carboxylic acid is depicted below, with atoms systematically numbered to facilitate the assignment of NMR signals. This numbering convention will be used throughout this guide.

Predicted NMR Data

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum is expected to exhibit signals corresponding to the protons of the indole ring, the benzyl group, and the carboxylic acid. The data is summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | 10.0 - 13.0 | br s | - | 1H |

| H7 | ~7.70 | d | ~8.0 | 1H |

| H4 | ~7.60 | d | ~8.2 | 1H |

| H6 | ~7.35 | t | ~7.5 | 1H |

| H5 | ~7.15 | t | ~7.5 | 1H |

| H3 | ~7.10 | s | - | 1H |

| H10, H14 | ~7.30 | m | - | 2H |

| H11, H13 | ~7.30 | m | - | 2H |

| H12 | ~7.30 | m | - | 1H |

| H8 (CH₂) | ~5.60 | s | - | 2H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.[1] The aromatic protons of the benzyl group (H10-H14) are expected to overlap, appearing as a complex multiplet.

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C15 (COOH) | ~165.0 |

| C7a | ~137.0 |

| C9 (Ar-C) | ~136.0 |

| C2 | ~130.0 |

| C3a | ~128.0 |

| C10, C14 (Ar-CH) | ~129.0 |

| C11, C13 (Ar-CH) | ~128.0 |

| C12 (Ar-CH) | ~127.0 |

| C5 | ~124.0 |

| C6 | ~122.0 |

| C4 | ~121.0 |

| C7 | ~111.0 |

| C3 | ~105.0 |

| C8 (CH₂) | ~50.0 |

Experimental Protocols

A general experimental protocol for acquiring high-quality NMR data for 1-benzyl-1H-indole-2-carboxylic acid is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include DMSO-d₆, CDCl₃, or Acetone-d₆. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Logical Workflow for NMR Data Interpretation

The process of interpreting the NMR data for 1-benzyl-1H-indole-2-carboxylic acid can be visualized as a logical workflow.

This comprehensive guide provides the necessary information for researchers and scientists to interpret the NMR spectra of 1-benzyl-1H-indole-2-carboxylic acid. The provided predicted data and experimental protocols will aid in the accurate characterization of this important synthetic intermediate.

References

Crystal Structure of 1-Benzyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-indole-2-carboxylic acid is a molecule of significant interest in medicinal chemistry due to its structural relation to a class of compounds with diverse biological activities. Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a detailed overview of the crystal structure of 1-benzyl-1H-indole-2-carboxylic acid. Unfortunately, a comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for 1-benzyl-1H-indole-2-carboxylic acid. Therefore, this guide will focus on the synthesis of the parent compound and related derivatives, alongside a detailed look at the crystal structure of the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, to provide analogous structural insights.

Introduction

Indole-2-carboxylic acid and its derivatives are key scaffolds in the development of therapeutic agents. The addition of a benzyl group at the N1 position of the indole ring can significantly influence the molecule's conformational flexibility and its interactions with biological targets. X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 1-benzyl-1H-indole-2-carboxylic acid is not available, analysis of similar structures can offer valuable predictions regarding its molecular geometry and packing in the solid state.

Synthesis of Indole-2-Carboxylic Acid Derivatives

The synthesis of N-substituted indole-2-carboxylic acids typically involves the alkylation of the indole nitrogen of an appropriate indole-2-carboxylate ester, followed by hydrolysis of the ester.

Synthesis of 1-Benzyl-1H-indole-2-carboxylic acid ethyl ester

A common route to N-benzylated indole-2-carboxylic acids involves the reaction of ethyl indole-2-carboxylate with benzyl bromide.[1]

Experimental Protocol:

-

Alkylation: To a solution of ethyl indole-2-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the formation of the indolide anion. Benzyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 1-benzyl-1H-indole-2-carboxylate.

Hydrolysis to 1-Benzyl-1H-indole-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Saponification: The ethyl 1-benzyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and dried to yield 1-benzyl-1H-indole-2-carboxylic acid.

Analogous Crystal Structure: 5-Methoxy-1H-indole-2-carboxylic Acid

In the absence of the target crystal structure, we present the crystallographic data for a closely related derivative, 5-methoxy-1H-indole-2-carboxylic acid, which has been recently reported.[2][3] This compound provides a model for the types of intermolecular interactions and packing motifs that might be expected for 1-benzyl-1H-indole-2-carboxylic acid.

A recently discovered polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c.[2]

Crystallographic Data

| Parameter | 5-Methoxy-1H-indole-2-carboxylic acid[2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | Not Reported |

| Z | 4 |

Molecular and Crystal Packing Features

The crystal structure of this polymorph of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of cyclic dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules.[2] Additionally, interactions involving the NH groups of the indole rings and the methoxy groups contribute to the overall spatial arrangement of the molecules in the crystal lattice.[2]

Conclusion

While the definitive crystal structure of 1-benzyl-1H-indole-2-carboxylic acid remains to be determined and published, this guide provides a framework for its synthesis and offers insights into its likely structural features based on the analysis of a closely related analogue. The synthesis protocols are well-established, and the crystallographic data for 5-methoxy-1H-indole-2-carboxylic acid suggest that hydrogen bonding and π-stacking interactions will be key determinants of the solid-state structure of the title compound. The determination of the crystal structure of 1-benzyl-1H-indole-2-carboxylic acid would be a valuable contribution to the field, enabling more precise molecular modeling and drug design efforts.

References

An In-depth Technical Guide to 1-Benzyl-1H-indole-2-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole core, a foundational structure in numerous biologically active molecules. The presence of the benzyl group at the N-1 position and a carboxylic acid at the C-2 position makes it a valuable scaffold and building block in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including as anti-proliferative agents and as inhibitors of key inflammatory enzymes such as cytosolic phospholipase A2α (cPLA2α). This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and its relevance in biological pathways.

Core Physical and Chemical Properties

The physicochemical properties of 1-benzyl-1H-indole-2-carboxylic acid are crucial for predicting its behavior in both chemical reactions and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug design and development.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly reported; expected to be a solid with a distinct melting point. For comparison, indole-2-carboxylic acid melts at 202-206 °C. | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | Typical for similar carboxylic acids |

| Solubility | Generally soluble in polar organic solvents such as acetone, ethanol, and dimethylformamide (DMF).[2] Solubility in aqueous solutions is expected to be pH-dependent and generally low in acidic to neutral pH. | |

| pKa | Estimated to be in the range of 3-5 | Typical for carboxylic acids.[3][4] |

Spectral Data Analysis

The structural features of 1-benzyl-1H-indole-2-carboxylic acid give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the carboxylic acid proton at a downfield chemical shift, typically around 12 ppm.[5]

-

¹³C NMR Spectroscopy : The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display signals for the aromatic carbons, the benzylic carbon, and a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1690 and 1760 cm⁻¹.[6]

Experimental Protocols

Synthesis of 1-Benzyl-1H-indole-2-carboxylic acid

A common route for the synthesis of 1-benzyl-1H-indole-2-carboxylic acid involves a two-step process: N-benzylation of an indole-2-carboxylate ester followed by hydrolysis of the ester to the carboxylic acid.[2]

Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate

-

To a solution of ethyl indole-2-carboxylate in acetone, add potassium hydroxide (aqueous solution).

-

Stir the mixture at room temperature.

-

Add benzyl bromide to the reaction mixture.

-

Continue stirring for approximately two hours at 20°C to ensure the completion of the N-alkylation reaction.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction and purified by column chromatography.

Step 2: Hydrolysis to 1-Benzyl-1H-indole-2-carboxylic acid

-

To the reaction mixture containing ethyl 1-benzyl-1H-indole-2-carboxylate, add an increased amount of aqueous potassium hydroxide.[2]

-

Heat the mixture to reflux for one hour to facilitate the hydrolysis of the ester.[2]

-

After cooling, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

The resulting solid, 1-benzyl-1H-indole-2-carboxylic acid, can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Mandatory Visualizations

Experimental Workflow: Synthesis of 1-Benzyl-1H-indole-2-carboxylic Acid

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Signaling Pathway: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

1-Benzylindole derivatives have been identified as inhibitors of cPLA2α, a key enzyme in the inflammatory cascade. The following diagram illustrates a simplified signaling pathway leading to the production of pro-inflammatory mediators and the point of inhibition.

Caption: The role of 1-benzylindole derivatives as inhibitors of cPLA2α.

References

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. ochemtutor.com [ochemtutor.com]

- 4. library.gwu.edu [library.gwu.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

The Synthetic Versatility of 1-Benzyl-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-indole-2-carboxylic acid is a pivotal precursor in modern organic synthesis, serving as a versatile scaffold for the construction of a wide array of complex molecules. Its indole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The presence of the N-benzyl group provides steric and electronic modulation while offering a site for potential deprotection, and the C2-carboxylic acid function is a versatile handle for diverse chemical transformations. This guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data, to empower researchers in leveraging this valuable building block.

Synthesis of the Precursor

The most common and efficient route to 1-benzyl-1H-indole-2-carboxylic acid involves a two-step process: the N-benzylation of an indole-2-carboxylate ester, followed by saponification of the ester to yield the desired carboxylic acid. This method allows for straightforward purification of the intermediate ester and generally provides high overall yields.

Caption: Synthetic pathway to 1-benzyl-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis via N-Benzylation and Hydrolysis[1]

Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate

-

To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetone or DMF (10 mL/mmol), add a base like potassium hydroxide (KOH, 3.0 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-benzyl-1H-indole-2-carboxylate.

Step 2: Synthesis of 1-Benzyl-1H-indole-2-carboxylic acid [1]

-

Dissolve the ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

-

Add an excess of potassium hydroxide (e.g., 5.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 1-2 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2-3 with a cold, dilute acid (e.g., 1N HCl).

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

The resulting white solid is 1-benzyl-1H-indole-2-carboxylic acid, which can be further purified by recrystallization if necessary.

Core Synthetic Applications

The carboxylic acid moiety of 1-benzyl-1H-indole-2-carboxylic acid is a versatile functional group that enables a variety of crucial synthetic transformations.

Caption: Key synthetic transformations of the precursor molecule.

Amide Bond Formation

The most prominent application of 1-benzyl-1H-indole-2-carboxylic acid is in the synthesis of N-substituted indole-2-carboxamides. These motifs are of significant interest in drug discovery. The reaction involves coupling the carboxylic acid with a primary or secondary amine using a peptide coupling agent.

Common Coupling Agents:

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)[2]

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)[3]

-

Dicyclohexylcarbodiimide (DCC)

-

In a round-bottom flask, dissolve 1-benzyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Add EDCI (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine or benzyl hydrazine (1.0 eq) to the reaction mixture.[4] If the amine is used as a hydrochloride salt, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) should be added.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

After completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Esterification

Esterification of the carboxylic acid can be performed to install various ester groups, which can act as protecting groups or be targets themselves. Standard Fischer esterification conditions (alcohol with a catalytic amount of strong acid) or milder methods using coupling agents are effective.

-

Charge a flask with 1-benzyl-1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash the filtrate with 0.5 N HCl and saturated NaHCO₃ solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure ester.

Decarboxylation

Removal of the C2-carboxyl group to furnish 1-benzylindole is a key transformation for accessing C2-unsubstituted N-benzylindoles. This can be achieved thermally or under catalytic conditions. While simple heating can effect decarboxylation, milder, more controlled methods are often preferred to avoid degradation.[6][7]

-

Dissolve 1-benzyl-1H-indole-2-carboxylic acid in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[8]

-

Add a catalytic amount of an organic acid.

-

Heat the reaction mixture to a temperature between 95-150 °C, depending on the specific substrate and catalyst.[8]

-

Monitor the reaction by TLC until the starting material is consumed. CO₂ evolution will be observed.

-

After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude 1-benzylindole can be purified by distillation or column chromatography.

Data Presentation

Table 1: Synthesis and Physicochemical Properties of 1-Benzyl-1H-indole-2-carboxylic Acid and Derivatives

| Compound | Starting Materials | Key Reagents/Conditions | Yield (%) | M.P. (°C) | Reference |

| 1-Benzyl-1H-indole-2-carboxylic acid | Ethyl 1-benzyl-1H-indole-2-carboxylate | aq. KOH, Reflux | High | 190-191 | [1] |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate, Benzyl bromide | aq. KOH, Acetone, 20 °C | Excellent | N/A | [1] |

| N-Benzyl-1H-indole-2-carbohydrazide | 1H-Indole-2-carboxylic acid, Benzyl hydrazine | EDCI, DCM | 35 | 237 | [4] |

| 1-Benzylindole | 1-Benzyl-1H-indole-2-carboxylic acid | Heat (e.g., 95-150 °C in DMF) | >90 | 42-43 | [8][9] |

Table 2: Spectroscopic Data for 1-Benzyl-1H-indole-2-carboxylic Acid and a Key Derivative

| Compound | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) | IR (KBr, cm⁻¹) |

| 1-Benzyl-1H-indole-2-carboxylic acid | (DMSO-d₆): 12.99 (br. s, 1H, COOH), 7.72 (d, 1H), 7.54 (d, 1H), 7.34 (s, 1H), 7.12–7.29 (m, 5H), 7.04 (d, 2H), 5.89 (s, 2H, NCH₂)[1] | (DMSO-d₆): Data not explicitly found, but key signals expected: >160 (C=O), ~137 (N-C quat), 125-130 (aromatic), ~50 (NCH₂) | N/A |

| N-Benzyl-1H-indole-2-carbohydrazide | (DMSO-d₆): 11.50 (s, 1H, NH-indole), 7.62 (d, 1H), 7.49 (d, 2H), 7.31–7.39 (m, 5H), 7.18-7.26 (m, 2H), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂)[4] | (DMSO-d₆): 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂)[4] | 3313, 3280 (NH₂), 1680 (C=O)[4] |

Conclusion

1-Benzyl-1H-indole-2-carboxylic acid stands out as a highly valuable and adaptable precursor in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid function allow for facile entry into diverse molecular frameworks, particularly indole-2-carboxamides, which are of high importance to the pharmaceutical industry. The methodologies presented in this guide—from synthesis to key transformations like amide coupling, esterification, and decarboxylation—provide a robust toolkit for researchers aiming to incorporate this versatile scaffold into their synthetic programs. The continued exploration of this precursor is expected to yield novel compounds with significant biological and material applications.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Therapeutic Potential of 1-Benzyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of 1-benzyl-1H-indole-2-carboxylic acid derivatives and related indole compounds. Drawing from a comprehensive review of scientific literature, this document details the mechanisms of action, quantitative biological activity, and the experimental protocols used to identify and characterize these promising molecules. The information is presented to facilitate further research and development in the fields of virology, oncology, and inflammatory and neurodegenerative diseases.

HIV-1 Integrase Inhibition: A Promising Antiviral Strategy

Derivatives of indole-2-carboxylic acid have emerged as a significant class of inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication.[1][2] These compounds represent a promising scaffold for the development of novel antiretroviral therapies.[2]

Mechanism of Action

The primary mechanism of action for these indole derivatives is the inhibition of the strand transfer step of HIV-1 integration.[1] This is achieved through the chelation of two essential magnesium ions (Mg2+) within the catalytic core of the integrase enzyme.[1] The indole core and the C2 carboxyl group of the molecule form a key pharmacophore that coordinates with these metal ions, effectively blocking the enzyme's function and preventing the insertion of viral DNA into the host genome.[1][3] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, can further enhance binding through π-π stacking interactions with the viral DNA.[2]

Quantitative Data: HIV-1 Integrase Inhibitory Activity

The following table summarizes the reported inhibitory activity of various indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Compound ID | Modification | IC50 (µM) | Reference |

| 17a | C6 halogenated benzene ring | 3.11 | [2] |

| 20a | Long branch on C3 | 0.13 | [1] |

| CHI/1043 | 1H-benzylindole analogue | 0.60 (EC50) | [4] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the compounds against the strand transfer reaction of HIV-1 integrase is typically evaluated using an oligonucleotide-based enzymatic assay.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Assay buffer (containing MgCl2, DTT, and other necessary components)

-

Test compounds dissolved in DMSO

-

Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

-

Reaction Mixture Preparation: In a microplate well, combine the recombinant HIV-1 integrase, donor DNA, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

-

Initiation of Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand transfer reaction.

-

Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of strand transfer product formed. This can be done using various methods, such as capturing the product on a streptavidin-coated plate and detecting a labeled end of the integrated DNA.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity: Induction of Apoptosis

Substituted N-benzyl-1H-indole-2-carbohydrazide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.

Mechanism of Action

These indole derivatives trigger apoptosis through the intrinsic pathway, which involves the mitochondria. The compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to cell death.[6]

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of 1H-benzylindole derivatives as novel human immunodeficiency virus integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-benzyl-1H-indole-2-carboxylic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 1-benzyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol outlined below follows a reliable two-step synthetic route, commencing with the N-benzylation of ethyl indole-2-carboxylate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Chemical Reaction Overview

The synthesis proceeds in two main stages:

-

N-Benzylation: The nitrogen atom of the indole ring in ethyl 1H-indole-2-carboxylate is alkylated using benzyl bromide in the presence of a base.

-

Ester Hydrolysis: The ethyl ester of 1-benzyl-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 1-benzyl-1H-indole-2-carboxylic acid and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | C₁₈H₁₇NO₂ | 279.34 | 52-53 | Excellent |

| 1-benzyl-1H-indole-2-carboxylic acid | C₁₆H₁₃NO₂ | 251.28 | 190-191 | High |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 1-benzyl-1H-indole-2-carboxylic acid.

Part 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate

This procedure outlines the N-alkylation of the indole nitrogen using benzyl bromide.[1]

Materials:

-

Ethyl indole-2-carboxylate

-

Benzyl bromide

-

Potassium hydroxide (KOH)

-

Acetone

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 eq) in acetone.

-

To this solution, add a solution of potassium hydroxide (1.5 eq) in a small amount of water.

-

Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic extract under reduced pressure to obtain the crude ethyl 1-benzyl-1H-indole-2-carboxylate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Part 2: Synthesis of 1-benzyl-1H-indole-2-carboxylic acid (Hydrolysis)

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid. This can be performed as a one-pot synthesis following the N-benzylation by modifying the reaction conditions.[1]

Materials:

-

Ethyl 1-benzyl-1H-indole-2-carboxylate (from Part 1)

-

Potassium hydroxide (KOH)

-

Water

-

Ethanol (or another suitable solvent for reflux)

-

Hydrochloric acid (HCl, for acidification)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

To the crude or purified ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 eq), add a solution of potassium hydroxide (at least 3.0 eq) in a mixture of water and a suitable co-solvent like ethanol.

-

Heat the mixture to reflux and maintain for 1 hour, or until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with hydrochloric acid until a precipitate is formed.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid product under vacuum to obtain 1-benzyl-1H-indole-2-carboxylic acid as a white solid.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic workflow for 1-benzyl-1H-indole-2-carboxylic acid.

References

Application Notes and Protocols: 1-Benzyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the medicinal chemistry applications of 1-benzyl-1H-indole-2-carboxylic acid, a heterocyclic compound that serves as a versatile scaffold in drug discovery. While this parent compound is a key building block, much of the research has focused on its derivatives to optimize potency and pharmacokinetic properties. This document outlines its synthesis, key therapeutic areas of investigation with data on representative derivatives, and detailed experimental protocols.

Synthesis of 1-Benzyl-1H-indole-2-carboxylic Acid

The synthesis of 1-benzyl-1H-indole-2-carboxylic acid is typically achieved through a two-step process starting from ethyl indole-2-carboxylate. The first step involves the N-benzylation of the indole ring, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.[1]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate [1]

-

To a solution of ethyl indole-2-carboxylate in a suitable solvent such as acetone, add potassium hydroxide.[1]

-

Stir the mixture at room temperature.

-

Add benzyl bromide to the reaction mixture and continue stirring for several hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then worked up using an appropriate extraction procedure to isolate the crude ethyl 1-benzyl-1H-indole-2-carboxylate.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

Step 2: Hydrolysis to 1-Benzyl-1H-indole-2-carboxylic Acid [1]

-

Dissolve the purified ethyl 1-benzyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide.[1]

-

Reflux the reaction mixture for one hour to facilitate the hydrolysis of the ester.[1]

-

After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to yield 1-benzyl-1H-indole-2-carboxylic acid.[1]

Medicinal Chemistry Applications

The 1-benzyl-1H-indole-2-carboxylic acid scaffold has been explored in several therapeutic areas. While specific biological data for the parent compound is limited in publicly available literature, its derivatives have shown promising activity as anticancer, anti-parasitic, and anti-inflammatory agents.

Anticancer Activity

Derivatives of 1-benzyl-1H-indole-2-carboxylic acid have been investigated for their antiproliferative effects against various cancer cell lines. The indole core is a common motif in many anticancer agents, and modifications of the 1-benzyl-1H-indole-2-carboxylic acid structure have led to the development of potent cytotoxic compounds.

Quantitative Data for Representative Derivatives:

| Compound ID | Modifications from Parent Scaffold | Cell Line | IC50 (µM) |

| 4e | Carbohydrazide at C2; 4-chlorobenzyl at N1 | MCF-7 | ~2 |

| 4e | Carbohydrazide at C2; 4-chlorobenzyl at N1 | A549 | ~2 |

| 4e | Carbohydrazide at C2; 4-chlorobenzyl at N1 | HCT | ~2 |

Data sourced from a study on substituted-N-benzyl-1H-indole-2-carbohydrazides.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the antiproliferative activity of compounds like 1-benzyl-1H-indole-2-carboxylic acid and its derivatives.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxamide have been identified as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The 1-benzyl substitution is a key feature in some of the explored chemical spaces for optimizing anti-trypanosomal potency.

Quantitative Data for a Representative Derivative:

The following data is for a 5-methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide, which shares the core indole-2-carboxamide structure.

| Compound ID | Modifications from Parent Scaffold | Target | pEC50 |

| 1 | 5-methyl at C5; N-(4-(methylsulfonamido)benzyl) at C2 | T. cruzi | 5.4 - 6.2 |

pEC50 is the negative logarithm of the half-maximal effective concentration. Data sourced from a study on 1H-indole-2-carboxamides.[1]

Experimental Protocol: Anti-Trypanosoma cruzi Assay

This protocol describes a general method for evaluating the in vitro activity of compounds against the intracellular amastigote form of T. cruzi.

-

Host Cell Culture: Culture a suitable host cell line (e.g., L6 cells) in 96-well plates.

-

Parasite Infection: Infect the host cells with transgenic T. cruzi trypomastigotes expressing β-galactosidase.

-

Compound Treatment: After allowing the parasites to infect the host cells, add the test compounds at various concentrations to the wells.

-

Incubation: Incubate the plates for 48-72 hours to allow for parasite replication.

-

Enzyme Activity Measurement:

-